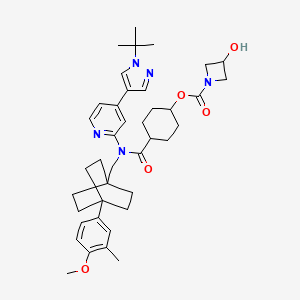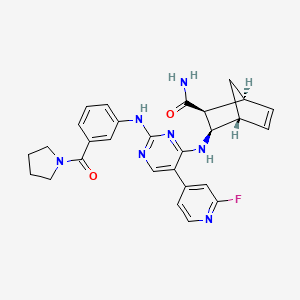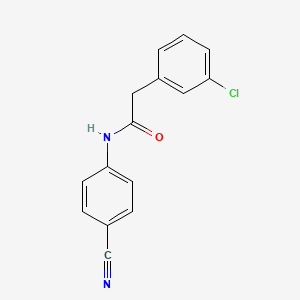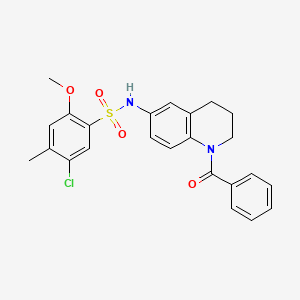
Glucocorticoid receptor modulator 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucocorticoid receptor modulator 1 is a compound that interacts with the glucocorticoid receptor, a type of nuclear receptor that regulates gene expression in response to glucocorticoids. These modulators are designed to provide the beneficial anti-inflammatory and immunosuppressive effects of glucocorticoids while minimizing their adverse side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glucocorticoid receptor modulators typically involves the modification of the cortisol scaffold or the development of non-steroidal scaffolds. Various medicinal chemistry approaches have been explored, including the use of prodrugs and metabolic inactivation .
Industrial Production Methods: Industrial production methods for glucocorticoid receptor modulators involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as targeted delivery using polymers and nanoparticles .
Chemical Reactions Analysis
Types of Reactions: Glucocorticoid receptor modulators undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products: The major products formed from these reactions include modified glucocorticoid receptor modulators with enhanced selectivity and reduced side effects .
Scientific Research Applications
Glucocorticoid receptor modulators have a wide range of scientific research applications, including:
Chemistry: Used in the development of new synthetic routes and reaction mechanisms.
Biology: Studied for their role in gene regulation and cellular signaling pathways.
Medicine: Applied in the treatment of inflammatory, allergic, and autoimmune disorders.
Industry: Utilized in the production of pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of glucocorticoid receptor modulators involves binding to the glucocorticoid receptor, leading to its activation or inhibition. This interaction can result in the translocation of the receptor to the nucleus, where it binds to specific DNA sequences called glucocorticoid response elements. This binding regulates the transcription of target genes involved in inflammation and immune response .
Comparison with Similar Compounds
Mapracorat: A non-steroidal selective glucocorticoid receptor modulator.
AZD9567: A non-steroidal glucocorticoid receptor modulator designed to reduce side effects.
CpdA: A synthetic nonsteroidal selective glucocorticoid receptor modulator .
Uniqueness: Glucocorticoid receptor modulator 1 is unique in its ability to selectively modulate the glucocorticoid receptor, providing anti-inflammatory and immunosuppressive effects with fewer side effects compared to traditional glucocorticoids. Its design allows for targeted delivery and reduced systemic exposure, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C24H23ClN2O4S |
|---|---|
Molecular Weight |
471.0 g/mol |
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C24H23ClN2O4S/c1-16-13-22(31-2)23(15-20(16)25)32(29,30)26-19-10-11-21-18(14-19)9-6-12-27(21)24(28)17-7-4-3-5-8-17/h3-5,7-8,10-11,13-15,26H,6,9,12H2,1-2H3 |
InChI Key |
BDARZHMPJRWQLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


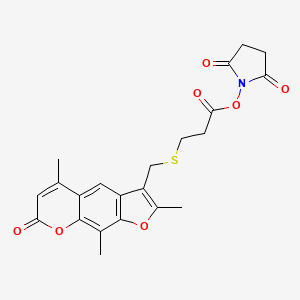
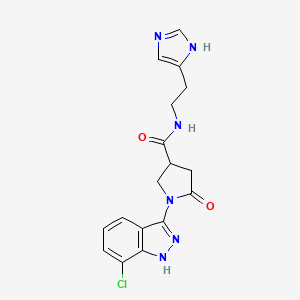
![1,2-Dioleoyl-SN-glycero-3-phospho[N-(4-carboxybutanoyl)ethanolamine]](/img/structure/B10857175.png)
![(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1~10,14~.0~3,5~]hexacosa-10(26),11,13,16,18-pentaen-6-yl (2S)-2-{methyl[3-(methylamino)propanoyl]amino}propanoate (non-preferred name)](/img/structure/B10857187.png)
![6-decyl-N-[[(3S)-pyrrolidin-3-yl]methyl]-1,3-benzoxazol-2-amine;formic acid](/img/structure/B10857194.png)
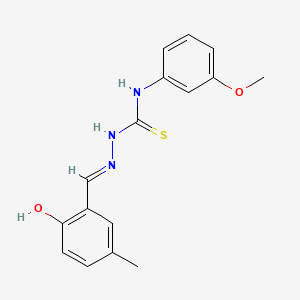
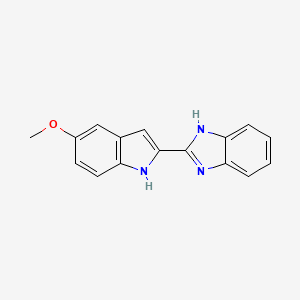
![7-{2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one](/img/structure/B10857213.png)


![1-cyclopropyl-3-[(3R)-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]urea](/img/structure/B10857244.png)
